molecular formula C22H19Cl2N5O2S B14105752 2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B14105752
M. Wt: 488.4 g/mol
InChI Key: YSUVQJPXWFRNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2,3-dichlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of dichlorophenyl and sulfanyl groups further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dichlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinating agent.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using a thiol reagent.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or chlorinating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted derivatives of the original compound.

Scientific Research Applications

2-{[5-(2,3-dichlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has shown potential in various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may find applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dichlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit specific enzymes involved in inflammatory and cancer pathways.

    Modulation of Receptors: The compound may bind to and modulate the activity of certain receptors, leading to its biological effects.

    Induction of Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and have similar biological activities.

    Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups often exhibit similar chemical reactivity and biological properties.

    Sulfanyl-Substituted Compounds: These compounds have similar reactivity due to the presence of the sulfanyl group.

Uniqueness

2-{[5-(2,3-dichlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities

Properties

Molecular Formula

C22H19Cl2N5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H19Cl2N5O2S/c1-12(2)13-6-8-14(9-7-13)26-18(30)11-32-22-27-20-15(10-25-28-20)21(31)29(22)17-5-3-4-16(23)19(17)24/h3-10,12H,11H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

YSUVQJPXWFRNKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.